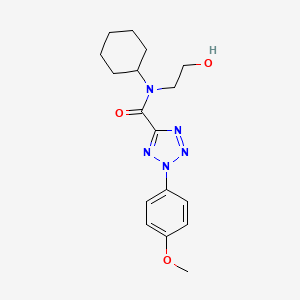

N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the Carboxamide Group: The tetrazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Substitution Reactions: The cyclohexyl and hydroxyethyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to biological targets.

Comparison with Similar Compounds

Similar Compounds

N-cyclohexyl-N-(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide: Lacks the methoxy group on the phenyl ring.

N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tetrazole ring with the cyclohexyl, hydroxyethyl, and methoxyphenyl groups provides a distinct set of properties that can be exploited for various applications.

Biological Activity

N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic compound belonging to the tetrazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antiallergic Activity

Research has indicated that tetrazole derivatives exhibit significant antiallergic properties. A study highlighted a series of 1H-tetrazole-5-carboxamides that demonstrated substantial intravenous antiallergic activity in rat models. Specifically, one derivative showed an ID50 value of 0.16 mg/kg, indicating a potency significantly higher than traditional agents like disodium cromoglycate (DSCG) .

Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives has been explored extensively. Compounds with similar structural motifs have shown activity against various bacterial strains. For instance, a related study found that certain tetrazole-containing compounds exhibited notable antibacterial and antifungal properties, suggesting that this compound may also possess similar activities .

Antitumor Activity

The antitumor efficacy of tetrazole derivatives has been documented in several studies. Compounds containing the tetrazole ring have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives were tested against various tumor cell lines and demonstrated significant cytotoxic effects . The structure-activity relationship studies indicated that modifications in the side chains could enhance their antitumor activity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound is heavily influenced by its chemical structure. Key findings from SAR studies include:

- Hydroxyl Group : The presence of a hydroxyl group at specific positions increases solubility and biological activity.

- Cyclohexyl Moiety : The cyclohexyl group contributes to the lipophilicity of the compound, potentially enhancing membrane permeability.

- Methoxy Substitution : The methoxy group on the phenyl ring has been associated with improved interaction with biological targets .

Study on Antiallergic Activity

In a controlled study involving the passive cutaneous anaphylaxis (PCA) test in rats, researchers synthesized a series of tetrazole derivatives and assessed their antiallergic activities. One compound from this series was found to be over 130 times more potent than DSCG when administered intravenously .

Antimicrobial Testing

A recent investigation into the antimicrobial properties of related tetrazole compounds revealed that several exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested a promising avenue for developing new antimicrobial agents based on the tetrazole scaffold .

Properties

IUPAC Name |

N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-25-15-9-7-14(8-10-15)22-19-16(18-20-22)17(24)21(11-12-23)13-5-3-2-4-6-13/h7-10,13,23H,2-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENFMZMKQRSWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(CCO)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.